

Org-12962 Hydrochloride: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: Org-12962 hydrochloride

Cat. No.: B1663714

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This technical guide provides a comprehensive overview of **Org-12962 hydrochloride**, a potent and selective 5-HT_{2C} receptor agonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Details

Org-12962 hydrochloride is a pyridinylpiperazine derivative that has been investigated for its potential as an anxiolytic agent. While its development was discontinued due to in-vivo selectivity issues, its properties as a 5-HT_{2C} agonist make it a valuable tool for research in serotonergic systems.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ Cl ₂ F ₃ N ₃	[1]
Molecular Weight	302.12 g/mol	[1][2]
IUPAC Name	1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine, monohydrochloride	[1]
CAS Number	210821-63-9	[1][2]

Mechanism of Action and Receptor Affinity

Org-12962 acts as a selective agonist for the 5-HT_{2C} receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[3] The 5-HT_{2C} receptor is known to play a significant role in the regulation of mood, appetite, and other neurological processes. Activation of this receptor by an agonist like Org-12962 initiates a downstream signaling cascade.

The receptor affinity of Org-12962 has been characterized by its pEC₅₀ values, which indicate its potency at various serotonin receptor subtypes.

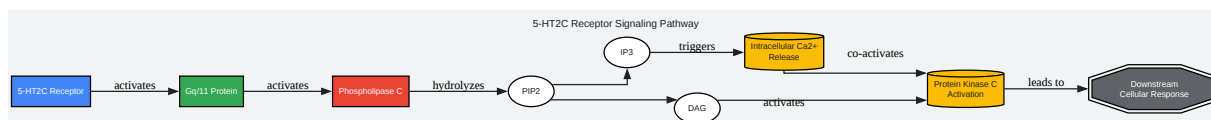
Receptor Potency

Receptor Subtype	pEC ₅₀
5-HT _{2C}	7.01
5-HT _{2A}	6.38
5-HT _{2B}	6.28

Source: Tocris Bioscience

Signaling Pathway

The 5-HT_{2C} receptor primarily couples to the Gq/11 family of G proteins.[4][5] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4][5][6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4][6][7] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7] DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[6][7]



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Caption: 5-HT2C Receptor Signaling Cascade via Gq/11 Protein.

Experimental Protocols

The characterization of a 5-HT2C agonist such as Org-12962 typically involves a series of in vitro assays to determine its binding affinity, potency, and functional activity.

Radioligand Binding Assay

This assay is used to determine the affinity of Org-12962 for the 5-HT2C receptor.

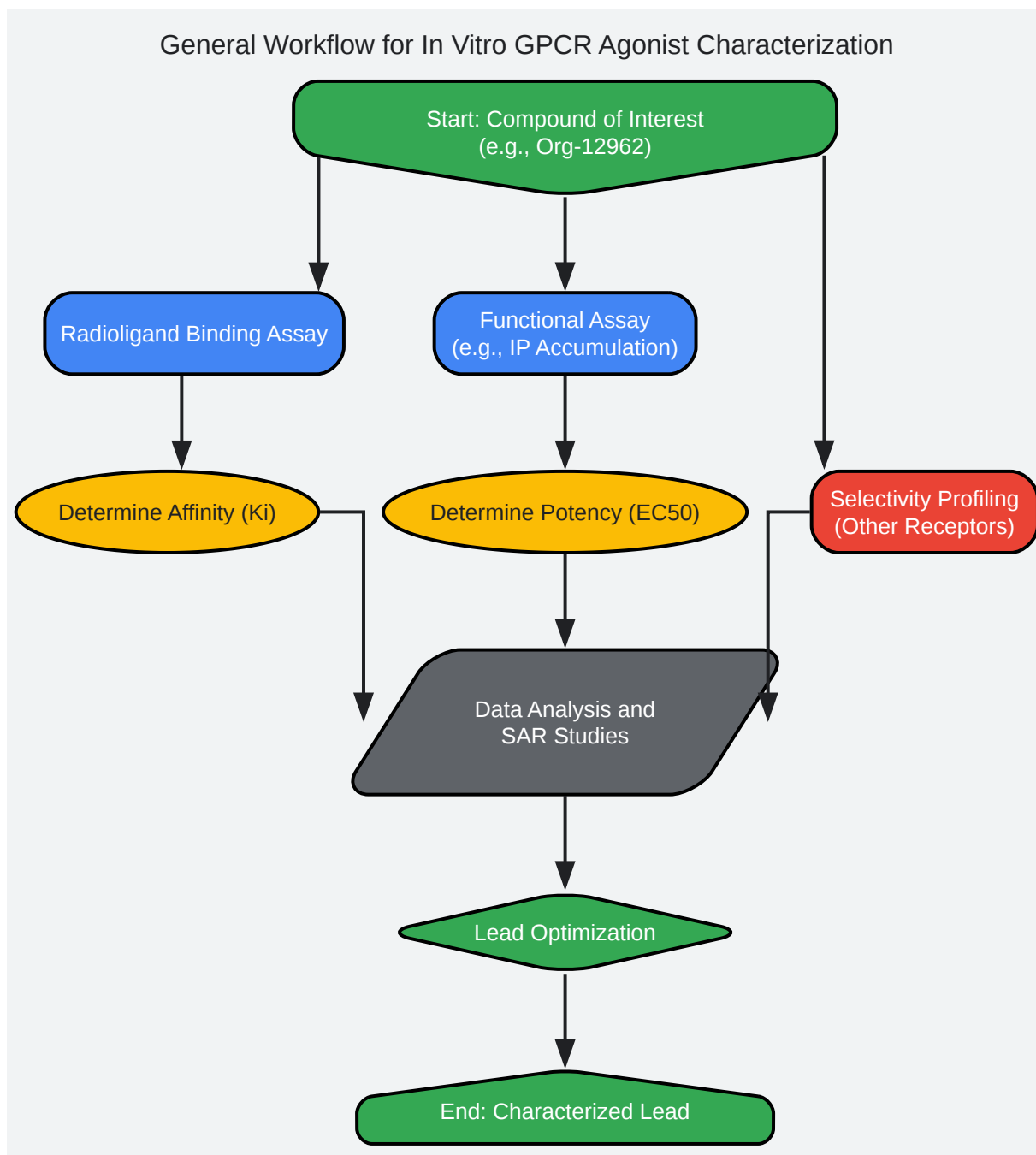
- Objective: To determine the equilibrium dissociation constant (K_i) of Org-12962.
- Methodology:
 - Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared.
 - Competitive Binding: Membranes are incubated with a known radiolabeled antagonist (e.g., [^3H]mesulergine) and varying concentrations of Org-12962.
 - Separation: Bound and free radioligand are separated by rapid filtration.
 - Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.
 - Data Analysis: The concentration of Org-12962 that inhibits 50% of the specific binding of the radioligand (IC_{50}) is calculated and converted to a K_i value using the Cheng-Prusoff

equation.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional potency of Org-12962 by quantifying the accumulation of a downstream second messenger.

- Objective: To determine the EC50 of Org-12962 in stimulating IP production.
- Methodology:
 - Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.
 - Labeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
 - Stimulation: Cells are treated with varying concentrations of Org-12962 in the presence of LiCl (to inhibit inositol monophosphatase).
 - Extraction: The reaction is terminated, and inositol phosphates are extracted.
 - Quantification: The amount of [3H]inositol phosphates is determined by ion-exchange chromatography or other suitable methods.
 - Data Analysis: A dose-response curve is generated to determine the EC50 value.



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Caption: Workflow for characterizing a GPCR agonist in vitro.

Conclusion

Org-12962 hydrochloride remains a significant pharmacological tool for studying the 5-HT_{2C} receptor. Its well-defined physicochemical properties and clear mechanism of action, coupled

with established experimental protocols for its characterization, provide a solid foundation for further research into the role of the 5-HT_{2C} receptor in health and disease. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

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